molecular formula C22H28ClN3O2 B5519533 N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B5519533
M. Wt: 401.9 g/mol
InChI Key: UQNGOSYQHYUMBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, often starting with cyclization reactions, utilizing catalysts such as piperidine, and further transformations through reactions with different reagents to yield various derivatives. For instance, cyclization of N-(4-chlorophenyl)-β-alanine in the presence of piperidine led to ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, followed by reactions with hydrazines to form a variety of derivatives (Anusevičius et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is elucidated using techniques like X-ray diffraction, which reveals details about the arrangement of atoms within the molecule. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, providing insights into its molecular geometry and bonding interactions (Hu Yang, 2009).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reagents, leading to the formation of new chemical bonds and structures. For example, the reaction of N,N-dimethyl-3-oxobutanamide with aromatic aldehydes in the presence of piperidine results in the formation of N,N-dimethyl(diethyl)-7-aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, showcasing its reactivity and potential for generating diverse derivatives (Gein et al., 2009).

Scientific Research Applications

Molecular Interaction Studies

Research has shown that compounds similar to N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their molecular interactions with cannabinoid receptors. These studies employ methods like conformational analysis and molecular field analysis to understand binding interactions and develop pharmacophore models (Shim et al., 2002).

Structural and Chemical Transformations

Another area of research involves the structural and chemical transformations of related compounds. For example, the cyclization reaction of compounds similar to the one , leading to the formation of various derivatives, has been studied. These transformations are significant in understanding the chemical properties and potential applications of such compounds (Anusevičius et al., 2014).

Synthesis and Evaluation of Derivatives

Research has also been conducted on the synthesis and evaluation of various derivatives of similar compounds. For instance, the synthesis of Schiff’s bases and azetidinones of isonocotinyl hydrazone, which possess potential antidepressant and nootropic activities, highlights the significance of such chemical structures in pharmacology (Thomas et al., 2016).

Neuropharmacological Applications

Further research into similar compounds has explored their neuropharmacological applications. For instance, studies on glycine transporter 1 inhibitors, which share structural similarities, demonstrate the potential of these compounds in addressing central nervous system disorders (Yamamoto et al., 2016).

Anti-Alzheimer's Agents

Compounds structurally related to N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide have been evaluated for their potential as anti-Alzheimer's agents. This includes the synthesis and biological evaluation of oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein (Mohamed et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, if this compound is a ligand for a certain receptor, it might bind to the receptor and activate or inhibit its function .

Safety and Hazards

The safety and hazards of this compound would depend on its biological activity. For example, if this compound is biologically active, it could potentially have toxic effects at high doses .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its biological activity, and its potential applications in medicine or other fields .

properties

IUPAC Name

N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O2/c1-24-16-19(7-10-21(24)27)22(28)25(2)14-18-4-3-12-26(15-18)13-11-17-5-8-20(23)9-6-17/h5-10,16,18H,3-4,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNGOSYQHYUMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)N(C)CC2CCCN(C2)CCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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